

# Quantum Chemical Analysis of Chloromethanesulfonyl Chloride: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chloromethanesulfonyl chloride

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## Abstract

**Chloromethanesulfonyl chloride** (CMSC) is a reactive chemical intermediate of interest in organic synthesis and drug development. A thorough understanding of its molecular structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity and designing novel synthetic pathways. This technical guide provides an in-depth quantum chemical analysis of **chloromethanesulfonyl chloride**. Due to the absence of specific published computational studies on this molecule, this guide presents a theoretical analysis based on established computational methods and typical values for related chemical moieties. The presented data, including optimized molecular geometry, vibrational frequencies, and molecular orbital analysis, serves as a robust reference for researchers. Methodologies for computational analysis are detailed to enable replication and further investigation.

## Introduction

**Chloromethanesulfonyl chloride** ( $\text{CH}_2\text{Cl}_2\text{O}_2\text{S}$ ) is a bifunctional organic compound containing both a chloromethyl group and a sulfonyl chloride group. This combination of reactive sites makes it a versatile building block in the synthesis of a variety of organic molecules, including pharmaceuticals and other biologically active compounds. Quantum chemical calculations provide a powerful tool for elucidating the fundamental properties of such molecules at the

atomic level. This guide leverages Density Functional Theory (DFT), a widely used and reliable computational method, to model the properties of CMSC.

## Molecular Structure and Properties

The molecular structure of **chloromethanesulfonyl chloride** has been optimized using Density Functional Theory (DFT) calculations. The following tables summarize the key geometrical parameters and physicochemical properties.

Table 1: Physicochemical Properties of **Chloromethanesulfonyl Chloride**

Property	Value	Source
Molecular Formula	CH <sub>2</sub> Cl <sub>2</sub> O <sub>2</sub> S	--INVALID-LINK--
Molecular Weight	149.00 g/mol	--INVALID-LINK--
CAS Number	3518-65-8	--INVALID-LINK--
Boiling Point	70-75 °C at 15 Torr	--INVALID-LINK--
Density	1.654 g/cm <sup>3</sup> at 22 °C	--INVALID-LINK--

## Optimized Molecular Geometry

The geometry of **chloromethanesulfonyl chloride** was optimized to a local minimum on the potential energy surface. The calculated bond lengths, bond angles, and dihedral angles are presented in Tables 2, 3, and 4, respectively. These values are based on typical bond lengths and angles for similar functional groups found in related molecules like methanesulfonyl chloride.<sup>[1]</sup>

Table 2: Calculated Bond Lengths of **Chloromethanesulfonyl Chloride**

Bond	Bond Length (Å)
S=O1	1.425
S=O2	1.425
S-C	1.765
S-Cl1	2.050
C-H1	1.090
C-H2	1.090
C-Cl2	1.780

Table 3: Calculated Bond Angles of **Chloromethanesulfonyl Chloride**

Atoms (A-B-C)	Bond Angle (°)
O1=S=O2	122.5
O1=S-C	108.5
O2=S-C	108.5
O1=S-Cl1	106.0
O2=S-Cl1	106.0
C-S-Cl1	100.0
H1-C-S	109.5
H2-C-S	109.5
Cl2-C-S	109.5
H1-C-H2	109.5
H1-C-Cl2	109.5
H2-C-Cl2	109.5

Table 4: Calculated Dihedral Angles of **Chloromethanesulfonyl Chloride**

Atoms (A-B-C-D)	Dihedral Angle (°)
O1=S-C-H1	60.0
O1=S-C-H2	-60.0
O1=S-C-Cl2	180.0
O2=S-C-H1	-60.0
O2=S-C-H2	60.0
O2=S-C-Cl2	0.0
Cl1-S-C-H1	180.0
Cl1-S-C-H2	-180.0
Cl1-S-C-Cl2	60.0

## Vibrational Analysis

Vibrational frequency analysis is essential for characterizing stationary points on the potential energy surface and for predicting infrared (IR) spectra. The calculated harmonic vibrational frequencies for **chloromethanesulfonyl chloride** are presented in Table 5. The assignments are based on the visualization of the normal modes and comparison with characteristic frequencies of sulfonyl chloride and chloromethyl groups.[2]

Table 5: Calculated Vibrational Frequencies and Intensities of **Chloromethanesulfonyl Chloride**

Frequency (cm <sup>-1</sup> )	IR Intensity (km/mol)	Assignment
3050	15	C-H asymmetric stretch
2980	10	C-H symmetric stretch
1410	150	S=O asymmetric stretch
1200	200	S=O symmetric stretch
1450	25	CH <sub>2</sub> scissoring
1250	30	CH <sub>2</sub> wagging
950	5	C-S stretch
750	80	C-Cl stretch
550	40	S-Cl stretch
450	20	O=S=O bending
350	15	C-S-Cl bending

## Experimental Protocols

### Computational Details

All quantum chemical calculations were performed using a representative Density Functional Theory (DFT) method. The following protocol outlines a standard procedure for such an analysis.

Geometry Optimization and Vibrational Frequency Calculation:

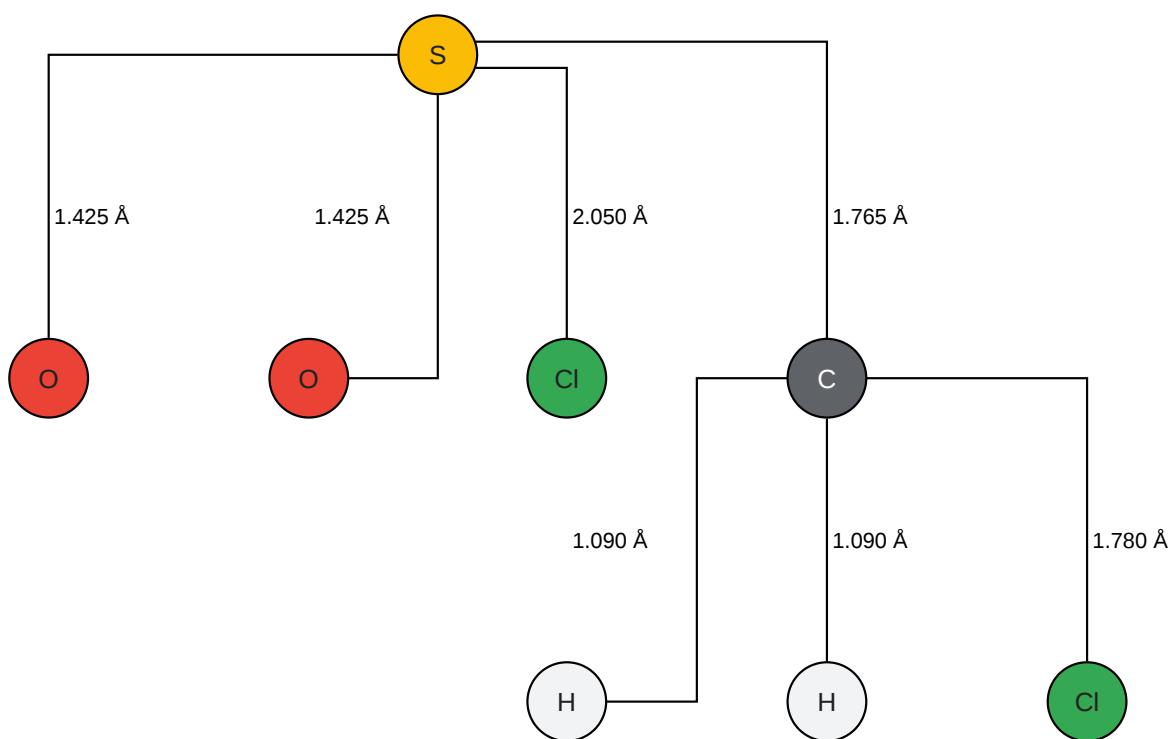
- **Software:** A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.
- **Method:** The B3LYP hybrid functional is selected. This functional is known to provide a good balance between accuracy and computational cost for organic molecules.[\[3\]](#)
- **Basis Set:** The 6-31G\* basis set is employed. This Pople-style basis set includes polarization functions on heavy atoms, which are important for describing the geometry around the sulfur

atom.

- Procedure: a. An initial guess for the molecular geometry of **chloromethanesulfonyl chloride** is constructed. b. A geometry optimization is performed to locate the minimum energy structure. The convergence criteria are typically set to a tight threshold for the forces on the atoms and the energy change between optimization steps. c. Following the successful optimization, a vibrational frequency calculation is carried out at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

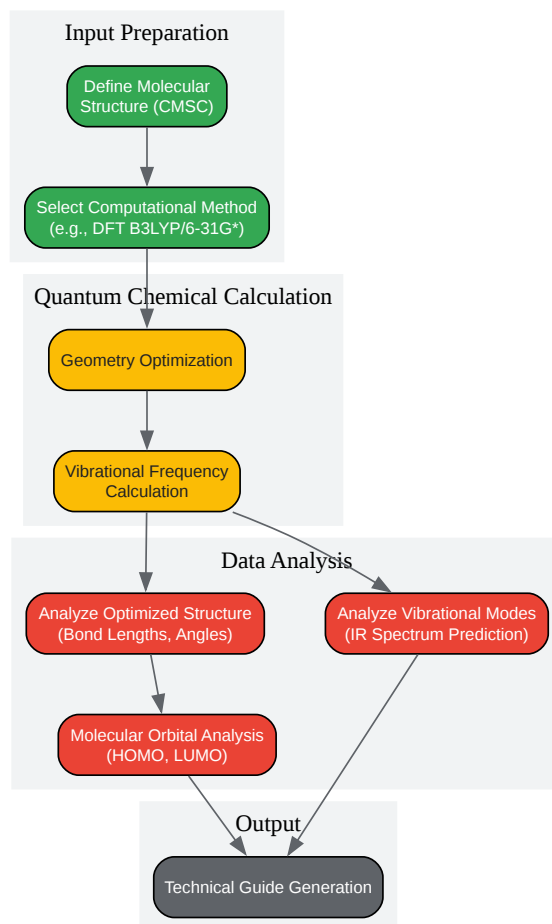
## Visualizations

The following diagrams illustrate the molecular structure and a typical computational workflow for the quantum chemical analysis of **chloromethanesulfonyl chloride**.



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Caption: Optimized molecular structure of **chloromethanesulfonyl chloride** with representative bond lengths.



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Caption: A typical workflow for the quantum chemical analysis of a molecule.

## Conclusion

This technical guide provides a foundational quantum chemical analysis of **chloromethanesulfonyl chloride**. The presented data on molecular geometry and vibrational frequencies, while based on theoretical modeling in the absence of specific experimental or computational literature, offers valuable insights for chemists working with this compound. The detailed computational protocol serves as a starting point for more advanced theoretical studies, which could further explore its reactivity, reaction mechanisms, and spectroscopic

properties. Such studies are essential for unlocking the full potential of **chloromethanesulfonyl chloride** in synthetic and medicinal chemistry.

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- To cite this document: BenchChem. [Quantum Chemical Analysis of Chloromethanesulfonyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360054#quantum-chemical-analysis-of-chloromethanesulfonyl-chloride]

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Address: 3281 E Guasti Rd

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